![molecular formula C14H12Cl2N4 B2968924 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole CAS No. 1007034-27-6](/img/structure/B2968924.png)

3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

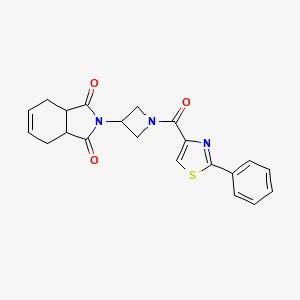

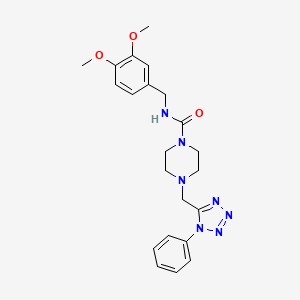

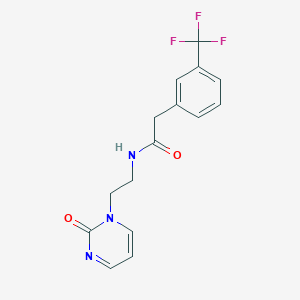

The molecular structure of 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole consists of a pyrazole ring fused with an imidazole ring. The dichlorobenzyl group and the methyl substituent are strategically positioned. For a visual representation, refer to the Mol file linked above .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Drug Development

Imidazole derivatives are known for their broad range of pharmacological activities. The presence of imidazole and pyrazole rings in this compound suggests potential applications in drug development. Imidazole compounds have been used in drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties . The dichlorobenzyl group could potentially enhance these properties, making it a candidate for novel therapeutic agents.

Catalysis

The unique structure of this compound, particularly the presence of the imidazole ring, may offer catalytic properties. It could act as a ligand in transition metal complexes, which are widely used in catalysis for organic synthesis. Such catalysts can facilitate a variety of chemical reactions, including those that are challenging to achieve by conventional means.

Biological Studies

Compounds with imidazole and pyrazole structures have been extensively studied for their biological activities. This compound could be used in research to explore new biological pathways and mechanisms . It may also serve as a molecular probe to study enzyme-substrate interactions due to its potential to bind with biological macromolecules.

Antimicrobial Research

Given the antimicrobial properties of imidazole derivatives, this compound could be investigated for its efficacy against resistant strains of bacteria and fungi . Research in this area could lead to the development of new antimicrobial agents that can overcome current challenges in treating infections.

Agricultural Chemistry

Imidazole derivatives have been used in the synthesis of pesticides and herbicides. This compound’s structure suggests potential applications in creating new formulations that are more effective and environmentally friendly .

Antitumor Research

The structural complexity of this compound, with its multiple aromatic rings and heteroatoms, makes it a candidate for antitumor studies. It could be used to design new molecules that target specific pathways in cancer cells .

Chemical Synthesis

This compound could serve as a building block in the synthesis of complex organic molecules. Its reactive sites, such as the imidazole and pyrazole rings, make it a versatile precursor for a wide range of synthetic applications.

Propriétés

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-2-methyl-4-(1H-pyrazol-5-yl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4/c1-9-18-14(13-5-6-17-19-13)8-20(9)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCJEKGHQLLZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2968853.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)

![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)